An In-Depth Technical Guide to the Structural Characterization of Ethyl 4-bromo-5-oxopentanoate
An In-Depth Technical Guide to the Structural Characterization of Ethyl 4-bromo-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-bromo-5-oxopentanoate is a functionalized keto-ester that serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex natural products. Its bifunctional nature, possessing both an electrophilic keto-group and a reactive carbon-bromine bond, makes it a valuable synthon. A thorough understanding of its structural characteristics is paramount for its effective utilization in synthetic endeavors and for quality control. This guide provides a comprehensive overview of the analytical techniques employed for the structural elucidation and characterization of ethyl 4-bromo-5-oxopentanoate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed in detail to provide a field-proven perspective on ensuring the compound's identity and purity.
Introduction: The Synthetic Utility and Structural Uniqueness
Ethyl 4-bromo-5-oxopentanoate, with the chemical formula C₇H₁₁BrO₃ and a molecular weight of approximately 223.06 g/mol , is a key intermediate in various synthetic pathways. Its structure incorporates an ethyl ester, a ketone, and a secondary bromide, presenting multiple reaction sites. The α-bromo ketone moiety is particularly reactive, susceptible to nucleophilic substitution and elimination reactions, while the ester group can undergo hydrolysis, amidation, or reduction. This multi-functionality necessitates a rigorous and multi-faceted analytical approach to confirm its structure unequivocally and to identify any potential impurities that may arise during its synthesis.
A common synthetic route to ethyl 4-bromo-5-oxopentanoate involves the bromination of ethyl levulinate (ethyl 4-oxopentanoate).[1][2] This precursor is readily available and the bromination can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in an acidic medium.[1][2] Understanding this synthetic pathway is crucial as it informs the potential presence of starting material, over-brominated products, or regioisomers as impurities, which the following analytical methods are designed to detect.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and stereochemical relationships.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of ethyl 4-bromo-5-oxopentanoate is predicted to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the carbonyl groups.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for its good dissolving power for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.
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Instrument Parameters: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is beneficial for resolving complex multiplets.
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
Predicted ¹H NMR Data:
| Signal Label | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| a | ~1.25 | Triplet (t) | 3H | -OCH₂CH ₃ | Typical chemical shift for a methyl group in an ethyl ester. |
| b | ~4.15 | Quartet (q) | 2H | -OCH ₂CH₃ | Methylene protons adjacent to the ester oxygen are deshielded.[3] |
| c | ~2.80 | Triplet (t) | 2H | -C(=O)CH ₂CH₂- | Protons α to the ester carbonyl group are deshielded. |
| d | ~3.05 | Triplet (t) | 2H | -C(=O)CH₂CH ₂- | Protons β to the ester carbonyl and α to the ketone are deshielded. |
| e | ~4.40 | Singlet (s) | 2H | -C(=O)CH ₂Br | Protons on the carbon bearing the bromine atom and adjacent to a ketone are significantly deshielded.[4] |
Causality in Spectral Interpretation:
-
The downfield shift of the methylene protons of the ethyl group (b) compared to the methyl protons (a) is due to the deshielding effect of the adjacent oxygen atom.
-
The protons at position 'e' are expected to be the most downfield of the aliphatic protons due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. The singlet multiplicity indicates no adjacent protons.
-
The methylene groups 'c' and 'd' are diastereotopic and are expected to show complex splitting patterns, likely appearing as overlapping multiplets. For simplicity, they are represented as triplets, assuming coupling only to their immediate neighbors.
Caption: Molecular structure of ethyl 4-bromo-5-oxopentanoate with proton assignments.
¹³C NMR Spectroscopy: A Carbon-Centric View
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Parameters: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. A standard broadband proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data:
| Signal Label | Chemical Shift (δ, ppm) (Estimated) | Assignment | Rationale for Chemical Shift |
| 1 | ~14.0 | -OCH₂C H₃ | Typical chemical shift for a methyl carbon in an ethyl ester.[5] |
| 2 | ~33.0 | -C(=O)C H₂CH₂- | Aliphatic methylene carbon. |
| 3 | ~35.0 | -C(=O)CH₂C H₂- | Aliphatic methylene carbon, slightly deshielded by the ketone. |
| 4 | ~38.0 | -C(=O)C H₂Br | Carbon bearing the bromine atom is significantly deshielded.[6] |
| 5 | ~61.0 | -OC H₂CH₃ | Methylene carbon attached to the ester oxygen is deshielded.[7] |
| 6 | ~172.0 | -C (=O)O- | Ester carbonyl carbon.[8] |
| 7 | ~195.0 | -C (=O)CH₂Br | Ketone carbonyl carbon, typically found further downfield than ester carbonyls.[8] |
Causality in Spectral Interpretation:
-
The two carbonyl carbons are clearly distinguished, with the ketone carbonyl appearing at a lower field (higher ppm) than the ester carbonyl.
-
The carbon atom bonded to the electronegative bromine atom (4) is shifted downfield into the range of 30-45 ppm.
-
The carbon of the methylene group in the ethyl ester (5) is deshielded by the adjacent oxygen atom, appearing around 61 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of ethyl 4-bromo-5-oxopentanoate is expected to be dominated by strong absorptions from the two carbonyl groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Instrument Parameters: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) (Estimated) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1715 | Strong | C=O stretch (Ketone) |
| ~1240 | Strong | C-O stretch (Ester) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~650 | Medium-Weak | C-Br stretch |
Causality in Spectral Interpretation:
-
The presence of two distinct strong peaks in the carbonyl region (1700-1750 cm⁻¹) is a key indicator of the two different carbonyl environments: the ester and the ketone. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl.
-
A strong C-O stretching band around 1240 cm⁻¹ further confirms the presence of the ester functional group.
Caption: Workflow for functional group analysis using IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.
Experimental Protocol:
-
Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak is expected to appear as a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The peaks will be at m/z = 222 and 224.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.
-
Loss of the ethyl group (-CH₂CH₃, 29 Da) from the ester.
-
Loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester.
-
Loss of the bromomethyl group (-CH₂Br, 93/95 Da).
-
-
McLafferty Rearrangement: While less likely for the ketone in this structure due to the lack of a γ-hydrogen, the ester could potentially undergo this rearrangement.
-
Predicted Key Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Possible Fragment Ion |
| 222/224 | [M]⁺ (Molecular Ion) |
| 177/179 | [M - OCH₂CH₃]⁺ |
| 143 | [CH₂CH₂COOCH₂CH₃]⁺ |
| 129/131 | [BrCH₂C=O]⁺ |
| 99 | [CH₃CH₂OOCCH₂CH₂]⁺ |
Causality in Fragmentation:
-
The presence of the characteristic isotopic pattern for bromine in the molecular ion peak and in any bromine-containing fragments is a definitive indicator of a bromine atom in the molecule.
-
The relative abundance of the fragment ions can provide insight into the stability of the resulting carbocations and radicals.
Caption: Predicted major fragmentation pathways for ethyl 4-bromo-5-oxopentanoate in EI-MS.
Conclusion: A Self-Validating Analytical Approach
The structural characterization of ethyl 4-bromo-5-oxopentanoate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive blueprint of the carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of the key functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural information through fragmentation analysis. By integrating the data from these orthogonal techniques, a high degree of confidence in the structure and purity of the compound can be achieved. This self-validating system of analysis is essential for researchers and drug development professionals who rely on the integrity of their starting materials and intermediates to ensure the success of their synthetic campaigns and the quality of their final products.
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